Home > Products > Screening Compounds P87317 > N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide - 895020-20-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Catalog Number: EVT-3546326
CAS Number: 895020-20-9
Molecular Formula: C20H12Cl2F3N5O2
Molecular Weight: 482.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide belongs to a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. [] These derivatives have shown potential as antitumor agents, particularly against human breast adenocarcinoma cell line MCF7. []

N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

    Compound Description: This compound demonstrated notable antitumor activity against the human breast adenocarcinoma cell line MCF7, exhibiting an IC50 value in the micromolar range [].

    Relevance: This compound shares a significant structural resemblance to N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. Both compounds belong to the pyrazolo[3,4-d]pyrimidine derivative class and feature an acetamide group attached to the pyrazolo[3,4-d]pyrimidine core at the 5th position. Variations arise in the substituents on the phenyl rings attached to the core structure [].

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

    Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of the RAF kinase. The compound showed limited brain distribution in mouse models, which was improved in mice lacking P-gp and Bcrp efflux transporters [].

    Relevance: Although CCT196969 differs structurally from N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, it highlights the significance of exploring compounds with similar biological targets. Identifying panRAF inhibitors with improved brain penetration is crucial for treating melanoma brain metastases, suggesting potential research avenues for structurally related compounds like N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide [].

    Compound Description: LY3009120, another panRAF inhibitor, demonstrated superior in vitro efficacy against patient-derived melanoma cell lines compared to CCT196969, despite its limited brain distribution due to Bcrp efflux [].

    Relevance: Similar to CCT196969, LY3009120 emphasizes the relevance of investigating the therapeutic potential of compounds within the same target space as N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, particularly for challenging-to-treat conditions like melanoma brain metastases. Exploring structure-activity relationships within this class of inhibitors could guide the development of compounds with enhanced efficacy and pharmacokinetic properties [].

MLN2480 (4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-)

    Compound Description: As a panRAF inhibitor, MLN2480 exhibited higher brain distribution compared to CCT196969 and LY3009120 in mouse studies, indicating improved ability to cross the blood-brain barrier. This characteristic makes it a promising candidate for treating brain metastases [].

    Relevance: MLN2480 reinforces the value of exploring structure-activity relationships within this group of panRAF inhibitors. Understanding how structural modifications influence brain penetration could aid in designing analogs of N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide with improved ability to target brain tumors [].

4-amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine (PP2)

    Compound Description: PP2 acts as a potent and selective inhibitor of Src family kinases, which play critical roles in various cellular processes, including cell growth, differentiation, and survival. It exhibits antitumor activity in vitro and in vivo [].

    Relevance: While not a direct structural analog, PP2 highlights the significance of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry. This shared core structure with N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suggests potential applications in developing novel inhibitors for various therapeutic targets [].

Properties

CAS Number

895020-20-9

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C20H12Cl2F3N5O2

Molecular Weight

482.2 g/mol

InChI

InChI=1S/C20H12Cl2F3N5O2/c21-12-2-1-3-13(7-12)30-18-14(8-27-30)19(32)29(10-26-18)9-17(31)28-16-6-11(20(23,24)25)4-5-15(16)22/h1-8,10H,9H2,(H,28,31)

InChI Key

SDMOMXKRIKDZPA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.